molecular formula C21H23ClN2O5S B4239927 N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4239927
M. Wt: 450.9 g/mol
InChI Key: RUKNNDMRZMLPLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including coupling reactions, substitutions, and the use of specific reagents such as sodium hydride (NaH) and dimethyl formamide (DMF) for the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus (Khalid et al., 2013). The procedures aim to introduce various functional groups to the piperidine ring, demonstrating the compound's versatile synthetic accessibility.

Molecular Structure Analysis

Molecular interaction and conformational analysis studies, such as those performed on cannabinoids and related analogues, provide insights into the molecular structure of piperidine derivatives. These analyses help identify distinct conformations and the energetic stability of these conformers, contributing to our understanding of their binding interactions with biological receptors (Shim et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions, to form compounds with potential biological activities. These reactions often involve the interaction with chloroamines and acetylenic sulfones under mild conditions, leading to the formation of cyclic enamine sulfones and derivatives with enhanced biological activities (Back & Nakajima, 2000).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, can be characterized through various analytical techniques. X-ray crystallography, for instance, has been employed to determine the crystal and molecular structure of related compounds, revealing their conformation and geometrical parameters (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with biological targets, are crucial for their potential therapeutic applications. Studies involving molecular docking and enzyme inhibition assays provide valuable information on their mechanism of action and efficacy as enzyme inhibitors or receptor antagonists (Khalid, Rehman, & Abbasi, 2014).

Mechanism of Action

If the compound is a drug or a biologically active molecule, the mechanism of action refers to how it exerts its effects at the molecular level. This can involve interactions with proteins, DNA, or other molecules in the body .

Safety and Hazards

Information on safety and hazards would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, and safe handling procedures .

properties

IUPAC Name

N-(3-acetylphenyl)-1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c1-14(25)16-4-3-5-18(12-16)23-21(26)15-8-10-24(11-9-15)30(27,28)20-13-17(22)6-7-19(20)29-2/h3-7,12-13,15H,8-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNNDMRZMLPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
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